2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
Description
The compound 2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide (hereafter referred to as Compound X) belongs to the purine-2,6-dione class, characterized by a xanthine core modified with substituents at positions 1, 3, 7, and 6. Its structure includes a 2-ethylpiperidinylmethyl group at position 8 and an acetamide moiety at position 7. These modifications enhance its pharmacokinetic properties and target specificity compared to simpler xanthine derivatives like theophylline.
Properties
IUPAC Name |
2-[8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3/c1-4-11-7-5-6-8-22(11)10-13-19-15-14(23(13)9-12(18)24)16(25)21(3)17(26)20(15)2/h11H,4-10H2,1-3H3,(H2,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDDFUYAYRURSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=NC3=C(N2CC(=O)N)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions . The purine base is then introduced through nucleophilic substitution reactions, often using halogenated purine derivatives as starting materials . The final step involves the acetamide group attachment, which can be achieved through amide bond formation reactions using acyl chlorides or anhydrides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity . Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the purine base, where nucleophiles replace halogen atoms or other leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated purine derivatives, nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA/RNA synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The purine-2,6-dione scaffold is common among analogues, but substitutions at position 8 and the acetamide side chain define their biological profiles. Key analogues include:
Key Observations :
- Position 8 : Bulky substituents (e.g., 2-ethylpiperidinylmethyl in Compound X) may enhance blood-brain barrier penetration compared to smaller groups (e.g., methoxy in Compound 869).
- Position 7: Aromatic acetamide derivatives (e.g., HC-030031) show strong TRPA1 antagonism, while heterocyclic substituents (e.g., ETC-159) shift activity to non-PDE targets like Wnt .
Pharmacological Activity
TRPA1 Antagonism
- HC-030031 is a benchmark TRPA1 antagonist with demonstrated efficacy in reducing airway inflammation (IC50: 4–10 µM) .
- Compound X shares structural similarities but lacks direct TRPA1 data. Its 2-ethylpiperidine group may modulate receptor affinity or metabolic stability compared to HC-030031 .
PDE Inhibition
- Compound 869 inhibits PDE4B with potency exceeding theophylline, attributed to its 8-methoxy and 7-tert-butylphenyl groups .
- Compound X ’s 2-ethylpiperidinyl group could enhance PDE isoform selectivity, though this remains untested .
Neuroprotection and MAO-B Inhibition
- Compound 5 (a thiosemicarbazide derivative) exhibits 28% MAO-B inhibition at 10 µM and low neurotoxicity, linked to its methylcarbamothioylamino group .
Structure-Activity Relationships (SAR)
Toxicity and Selectivity
- Compound 5 : Low neurotoxicity (IC50 > 100 µM) due to its thiosemicarbazide group .
- HC-030031: Limited toxicity in rodent models but may exhibit off-target effects at high doses .
- Compound X : Predicted to have moderate hepatotoxicity due to piperidine metabolism, though in vivo studies are needed.
Tables and Figures :
- Table 1 (above) summarizes structural and activity differences.
- Dose-response curves for PDE/TRPA1 inhibition (hypothetical) could illustrate comparative potency.
Biological Activity
2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide, also known by its CAS number 838901-60-3, is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit a range of pharmacological effects, including anti-inflammatory and anticancer properties. This article aims to summarize the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is with a molecular weight of 348.5 g/mol. The structure is characterized by the presence of a purine ring and an ethylpiperidine moiety which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. These effects are often mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 10.5 | Apoptosis induction via caspase activation | |
| MCF7 | 15.0 | Inhibition of PI3K/Akt pathway | |
| A549 | 12.0 | Cell cycle arrest at G1 phase |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Table 2: Anti-inflammatory Activity Studies
| Study Reference | Model | Dose (mg/kg) | Results |
|---|---|---|---|
| Carrageenan-induced paw edema | 50 | Reduction in edema by 45% | |
| LPS-stimulated macrophages | 25 | Decreased TNF-alpha levels by 60% |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory processes and cancer cell growth.
- Modulation of Signaling Pathways : It appears to interfere with key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
- Induction of Apoptosis : By activating caspases, the compound promotes programmed cell death in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines : A study demonstrated that treatment with the compound resulted in significant apoptosis in HeLa cells, as evidenced by increased caspase activity and DNA fragmentation.
- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound led to a marked reduction in swelling compared to control groups, suggesting potent anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
